molecular formula C22H35N5O8S B15277758 (S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid

(S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid

Cat. No.: B15277758
M. Wt: 529.6 g/mol
InChI Key: VDAOUCOQDXLFSB-JYJNAYRXSA-N
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Description

(S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including imidazole, methoxy, and tert-butoxycarbonyl, which contribute to its unique chemical properties.

Properties

Molecular Formula

C22H35N5O8S

Molecular Weight

529.6 g/mol

IUPAC Name

(4S)-5-[[(2S)-3-(1H-imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C22H35N5O8S/c1-22(2,3)35-21(33)27-15(8-9-36-5)19(31)25-14(6-7-17(28)29)18(30)26-16(20(32)34-4)10-13-11-23-12-24-13/h11-12,14-16H,6-10H2,1-5H3,(H,23,24)(H,25,31)(H,26,30)(H,27,33)(H,28,29)/t14-,15-,16-/m0/s1

InChI Key

VDAOUCOQDXLFSB-JYJNAYRXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the individual building blocks, which are then coupled through peptide bond formation. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal a free amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butoxycarbonyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield the corresponding sulfoxide or sulfone.

Scientific Research Applications

(S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the peptide backbone can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **(S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid
  • **(S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid

Uniqueness

The uniqueness of (S)-5-(((S)-3-(1H-Imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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